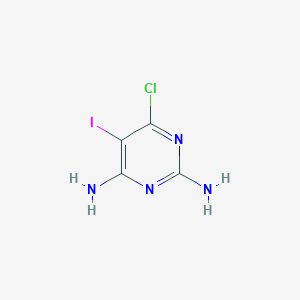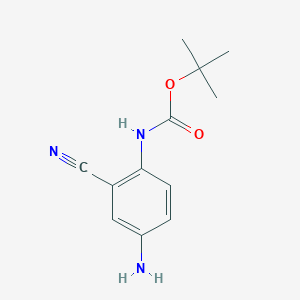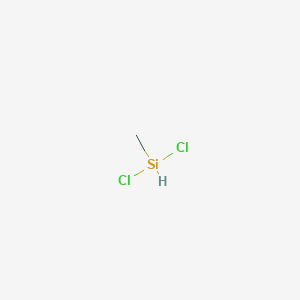
Dichloromethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloromethylsilane (also known as methyldichlorosilane) is a chemical compound with the formula CH₄Cl₂Si. It is a colorless liquid with a sharp, acrid odor and is highly reactive. This compound is primarily used in the production of silicones and other silicon-based materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dichloromethylsilane can be synthesized through the direct reaction of methyl chloride with silicon in the presence of copper as a catalyst. The reaction typically occurs at elevated temperatures and pressures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, silane, methyldichloro- is often produced by the catalytic redistribution of methyldichlorosilane with trichlorosilane or tetrachlorosilane. This process involves two main steps:
- Catalytic redistribution to form methyltrichlorosilane and dichlorosilane.
- Catalytic disproportionation of dichlorosilane to produce silane and trichlorosilane .
Analyse Chemischer Reaktionen
Types of Reactions
Dichloromethylsilane undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Oxidation: Can be oxidized to form silicon dioxide and other silicon-oxygen compounds.
Substitution: Undergoes nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water or moisture.
Oxidation: Requires oxidizing agents such as oxygen or ozone.
Substitution: Often involves nucleophiles like alcohols, amines, or thiols.
Major Products Formed
Hydrolysis: Produces silanols and hydrochloric acid.
Oxidation: Forms silicon dioxide.
Substitution: Yields various organosilicon compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dichloromethylsilane has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and silicones.
Biology: Employed in the modification of surfaces for biological assays and experiments.
Medicine: Utilized in the development of medical devices and implants due to its biocompatibility.
Industry: Applied in the production of coatings, adhesives, and sealants
Wirkmechanismus
The mechanism of action of silane, methyldichloro- involves its high reactivity with water and other nucleophiles. Upon exposure to moisture, it hydrolyzes to form silanols and hydrochloric acid. The silanols can further condense to form siloxane bonds, which are the backbone of many silicon-based materials. This reactivity makes it a valuable compound for surface modification and the synthesis of various silicon-containing products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloromethylsilane: Similar in structure but with different reactivity and applications.
Trichlorosilane: Used in the production of high-purity silicon for semiconductors.
Tetrachlorosilane: Employed in the production of fumed silica and other silicon-based materials.
Uniqueness
This compound is unique due to its specific reactivity profile, which allows for the efficient production of silicones and other organosilicon compounds. Its ability to undergo hydrolysis and condensation reactions makes it particularly valuable in the synthesis of silicon-based materials .
Eigenschaften
Molekularformel |
CH4Cl2Si |
|---|---|
Molekulargewicht |
115.03 g/mol |
IUPAC-Name |
dichloro(methyl)silane |
InChI |
InChI=1S/CH4Cl2Si/c1-4(2)3/h4H,1H3 |
InChI-Schlüssel |
NWKBSEBOBPHMKL-UHFFFAOYSA-N |
Kanonische SMILES |
C[SiH](Cl)Cl |
Verwandte CAS-Nummern |
99936-08-0 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details


Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


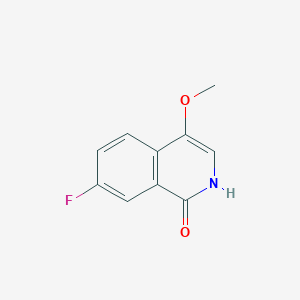
![2-Amino-5-isopropyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B8780671.png)
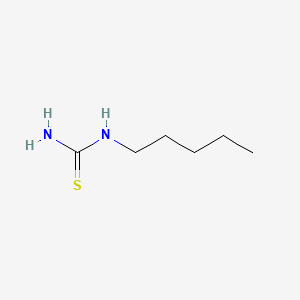
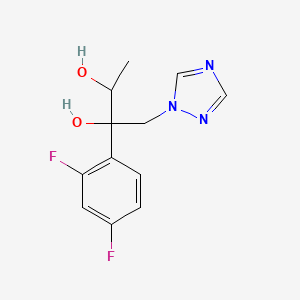
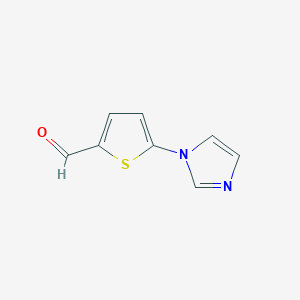
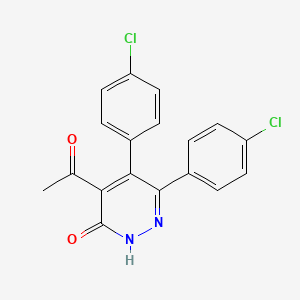
![3-Piperidin-3-yl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B8780705.png)
![2-[5-Methyl-2-(4-methylphenyl)-1,3-thiazol-4-YL]ethanol](/img/structure/B8780707.png)
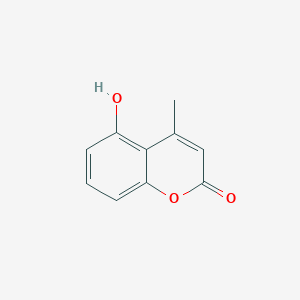
![2-METHYL-[4,5'-BIPYRIMIDIN]-6-AMINE](/img/structure/B8780719.png)
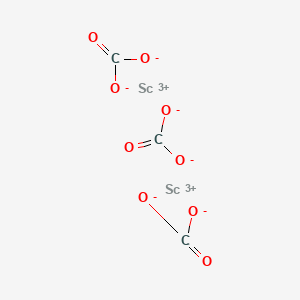
![Bicyclo[3.1.0]hex-2-ene-6-carboxylic acid](/img/structure/B8780723.png)
